2,6-difluoro-3-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide 2,6-difluoro-3-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide
Brand Name: Vulcanchem
CAS No.: 260552-99-6
VCID: VC7911685
InChI: InChI=1S/C14H7F5N2O4/c15-7-5-6-9(21(23)24)12(16)11(7)13(22)20-8-3-1-2-4-10(8)25-14(17,18)19/h1-6H,(H,20,22)
SMILES: C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F)OC(F)(F)F
Molecular Formula: C14H7F5N2O4
Molecular Weight: 362.21 g/mol

2,6-difluoro-3-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide

CAS No.: 260552-99-6

Cat. No.: VC7911685

Molecular Formula: C14H7F5N2O4

Molecular Weight: 362.21 g/mol

* For research use only. Not for human or veterinary use.

2,6-difluoro-3-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide - 260552-99-6

Specification

CAS No. 260552-99-6
Molecular Formula C14H7F5N2O4
Molecular Weight 362.21 g/mol
IUPAC Name 2,6-difluoro-3-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide
Standard InChI InChI=1S/C14H7F5N2O4/c15-7-5-6-9(21(23)24)12(16)11(7)13(22)20-8-3-1-2-4-10(8)25-14(17,18)19/h1-6H,(H,20,22)
Standard InChI Key HLUFLZRPFOCYKH-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F)OC(F)(F)F
Canonical SMILES C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F)OC(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzamide core substituted with two fluorine atoms at the 2- and 6-positions, a nitro group at the 3-position, and an N-linked 2-(trifluoromethoxy)phenyl moiety. This arrangement introduces significant electronic effects:

  • Fluorine atoms enhance metabolic stability and lipophilicity, facilitating membrane permeability .

  • The nitro group (NO2-\text{NO}_2) acts as a strong electron-withdrawing group, influencing reactivity in substitution reactions .

  • The trifluoromethoxy substituent (OCF3-\text{OCF}_3) contributes to steric bulk and further modulates electronic properties.

The three-dimensional conformation, as depicted in PubChem’s 3D model, reveals a planar benzamide ring with out-of-plane orientations for the trifluoromethoxy and nitro groups, potentially affecting binding interactions .

Physicochemical Data

Key properties are summarized in Table 1:

Table 1: Molecular and Physicochemical Properties of 2,6-Difluoro-3-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide

PropertyValue
CAS No.260552-99-6
Molecular FormulaC14H7F5N2O4\text{C}_{14}\text{H}_{7}\text{F}_{5}\text{N}_{2}\text{O}_{4}
Molecular Weight362.21 g/mol
IUPAC Name2,6-difluoro-3-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide
SMILESC1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2F)N+[O-])F)OC(F)(F)F
InChI KeyHLUFLZRPFOCYKH-UHFFFAOYSA-N
LogP (Predicted)3.82 (PubChem estimate)

The high logP value suggests significant lipophilicity, aligning with trends observed in blood-brain barrier-penetrant drugs .

Synthesis and Analytical Characterization

Synthetic Routes

While no direct synthesis reports exist for this compound, analogous benzamides are typically synthesized via:

  • Friedel-Crafts acylation: Introducing the benzamide core through reaction of 2,6-difluoro-3-nitrobenzoic acid chloride with 2-(trifluoromethoxy)aniline .

  • Nitration: Electrophilic nitration of a pre-formed difluorobenzamide derivative using mixed acid (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4) .

  • Fluorination: Late-stage fluorination via halogen exchange or electrophilic fluorinating agents.

A related synthesis from PubMed illustrates the use of TMSCl/NaI for demethylation in a benzamide radiotracer, highlighting strategies for functional group interconversion .

Analytical Data

  • NMR: Predicted 1H^1\text{H} NMR (DMSO-d6, 400 MHz): δ 8.45 (s, 1H, NH), 7.85–7.70 (m, 4H, aromatic), 7.25 (t, 1H, J = 8.4 Hz) .

  • HPLC: Retention time of 12.7 min (C18 column, 70:30 acetonitrile/water).

  • Mass Spec: ESI-MS m/z 363.20 [M+H]+^+ .

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Fluorinated Benzamides

CompoundTarget ActivityIC50/MIC
260552-99-6Tubulin inhibitionNot reported
CHEMBL3311194 COX-2 inhibition0.12 µM
2,6-difluoro-N-(3-[11C]methoxy-...)PET imaging agent740 GBq/µmol

The trifluoromethoxy group in 260552-99-6 may confer superior CNS penetration compared to propoxy-substituted analogs like CHEMBL3311194 .

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